molecular formula C7H5BrF2S B1281811 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene CAS No. 4837-14-3

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B1281811
CAS No.: 4837-14-3
M. Wt: 239.08 g/mol
InChI Key: CPHVJEPYGKUFIB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is an organobromine compound with the molecular formula C7H5BrF2S It is characterized by the presence of a bromine atom and a difluoromethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(difluoromethyl)sulfanyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the difluoromethylsulfanyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at low temperatures.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include debrominated compounds or modified difluoromethylsulfanyl derivatives.

Scientific Research Applications

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene depends on its specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the difluoromethylsulfanyl group is transformed into sulfoxides or sulfones through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene can be compared with other similar compounds such as:

    1-Bromo-4-(difluoromethyl)benzene: Lacks the sulfanyl group, leading to different reactivity and applications.

    1-Bromo-4-(trifluoromethyl)benzene:

    1-Bromo-4-(methylthio)benzene: Contains a methylthio group instead of a difluoromethylsulfanyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and difluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-bromo-4-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHVJEPYGKUFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511842
Record name 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-14-3
Record name 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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